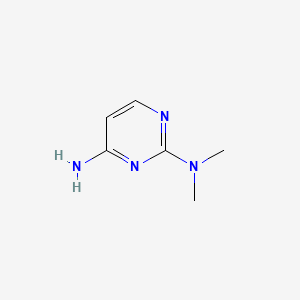

N2,N2-Dimethylpyrimidine-2,4-diamine

Descripción

Propiedades

IUPAC Name |

2-N,2-N-dimethylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-10(2)6-8-4-3-5(7)9-6/h3-4H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFILKPNHATWAFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N2,N2-Dimethylpyrimidine-2,4-diamine and Its Isomers

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides a detailed examination of the physicochemical properties of N2,N2-Dimethylpyrimidine-2,4-diamine. Due to the limited availability of direct experimental data for this specific isomer, this document leverages high-quality computational data for its close structural isomer, N4,N4-Dimethylpyrimidine-2,4-diamine (CAS: 1005-26-1) , as a primary reference. This guide will also detail the established methodologies for the synthesis and analytical characterization of such compounds, offering researchers and drug development professionals a comprehensive framework for their work.

Introduction: The Significance of the 2,4-Diaminopyrimidine Core

The pyrimidine ring is a fundamental heterocycle in nature, most notably as a key component of nucleic acids.[1] In the realm of drug discovery, the 2,4-diaminopyrimidine motif has proven to be a "privileged scaffold," demonstrating a remarkable capacity to bind to a wide range of biological targets with high affinity.[2] This versatility has led to the development of drugs across various therapeutic areas, including antimicrobials, anticancer agents, and immunosuppressants.[1] The strategic placement of amino groups at the C2 and C4 positions allows for critical hydrogen bonding interactions with protein targets, a foundational principle in rational drug design.

The methylation of these amino groups, as in N2,N2-Dimethylpyrimidine-2,4-diamine and its isomers, modulates key physicochemical properties such as solubility, lipophilicity, and metabolic stability. Understanding these properties is paramount for optimizing pharmacokinetics and pharmacodynamics.

Molecular Structure and Identification

The precise arrangement of the dimethylamino group defines the specific isomer. The two primary isomers are:

-

N2,N2-Dimethylpyrimidine-2,4-diamine: The dimethylamino group is at the C2 position, and a primary amine is at the C4 position.

-

N4,N4-Dimethylpyrimidine-2,4-diamine: A primary amine is at the C2 position, and the dimethylamino group is at the C4 position.

This guide will use N4,N4-Dimethylpyrimidine-2,4-diamine as the reference for quantitative data due to the availability of its computational properties in public databases like PubChem.[3]

Table 1: Structural and Chemical Identifiers

| Identifier | N4,N4-Dimethylpyrimidine-2,4-diamine (Reference Isomer) |

| IUPAC Name | 4-N,4-N-dimethylpyrimidine-2,4-diamine[3] |

| CAS Number | 1005-26-1[3] |

| Molecular Formula | C₆H₁₀N₄[3] |

| Molecular Weight | 138.17 g/mol [3] |

| Canonical SMILES | CN(C)C1=NC(=NC=C1)N[3] |

| InChIKey | MYDKGRAWYIGOGE-UHFFFAOYSA-N[3] |

Physicochemical Properties

The following table summarizes the key physicochemical properties. The values are computationally derived for the reference isomer, N4,N4-Dimethylpyrimidine-2,4-diamine, and serve as a robust estimation for the target compound.

Table 2: Computed Physicochemical Properties of N4,N4-Dimethylpyrimidine-2,4-diamine

| Property | Predicted Value | Significance in Drug Development |

| XLogP3-AA | 0.3[3] | Indicates good aqueous solubility and potential for favorable oral absorption. |

| Hydrogen Bond Donors | 1[3] | The primary amine group can participate in hydrogen bonding with biological targets. |

| Hydrogen Bond Acceptors | 4[3] | The ring nitrogens and the amino groups can accept hydrogen bonds, influencing solubility and target binding. |

| Rotatable Bond Count | 1[3] | Low rotational freedom suggests a relatively rigid conformation, which can be advantageous for binding affinity. |

| Topological Polar Surface Area (TPSA) | 55 Ų[3] | Suggests good potential for oral bioavailability and cell permeability. |

Synthesis and Purification Workflow

The synthesis of N-substituted 2,4-diaminopyrimidines typically proceeds via nucleophilic aromatic substitution (SNAr) from a di-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms at the C2 and C4 positions can be exploited for selective substitution.

General Synthetic Protocol

A common and effective route involves the sequential amination of 2,4-dichloropyrimidine.

Step-by-Step Methodology:

-

Monosubstitution: Dissolve 2,4-dichloropyrimidine in a suitable aprotic solvent such as isopropanol or THF.

-

Cool the reaction mixture to 0°C.

-

Add one equivalent of dimethylamine (often as a solution in a solvent like THF or as a gas) dropwise. The greater reactivity of the C4 position generally favors the formation of 2-chloro-N4,N4-dimethylpyrimidin-4-amine as the major intermediate.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by Thin Layer Chromatography (TLC).

-

Second Substitution: To the crude intermediate, add an excess of ammonia (e.g., as ammonium hydroxide or by bubbling ammonia gas) in a sealed pressure vessel.

-

Heat the reaction to a temperature typically ranging from 80°C to 120°C for several hours to overnight.[4] The higher temperature is required to substitute the less reactive chlorine at the C2 position.

-

Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the desired N2,N2-Dimethylpyrimidine-2,4-diamine.

Causality Behind Experimental Choices:

-

Solvent Choice: Aprotic solvents are used to avoid competing nucleophilic reactions from the solvent.

-

Temperature Control: The initial reaction is performed at a low temperature to control the exothermic reaction and enhance selectivity for monosubstitution. The second substitution requires higher energy to overcome the lower reactivity of the C2 position.

-

Purification: Chromatographic purification is essential to separate the desired product from isomeric byproducts and unreacted starting materials.

Caption: A logical workflow for the analytical characterization of the title compound.

Conclusion

While direct experimental data for N2,N2-Dimethylpyrimidine-2,4-diamine is not extensively documented in publicly accessible literature, a robust understanding of its physicochemical properties can be established through high-quality computational data of its close isomer, N4,N4-Dimethylpyrimidine-2,4-diamine, and a thorough knowledge of pyrimidine chemistry. The synthetic and analytical protocols detailed in this guide provide a comprehensive framework for researchers to produce and validate this compound. The 2,4-diaminopyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a deep understanding of the properties of its derivatives is essential for advancing this field.

References

-

PubChem. (n.d.). 2,5-Dimethylpyrimidin-4-Amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Draguta, S., et al. (2013). Pyrimidine-2,4-diamine acetone monosolvate. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). N2,N2-dimethylpyrimidine-2,4,5-triamine. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). Preparation of 2,4-diaminopyrimidines.

-

National Institutes of Health. (n.d.). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Retrieved January 27, 2026, from [Link]

-

SpectraBase. (n.d.). 2,4-Diamino-pyrimidine. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved January 27, 2026, from [Link]

-

Alchem Pharmtech. (n.d.). 2-(Dimethylamino)pyrimidin-4(1H)-one. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved January 27, 2026, from [Link]

-

ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Retrieved January 27, 2026, from [Link]

-

MDPI. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Retrieved January 27, 2026, from [Link]

-

MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved January 27, 2026, from [Link]

-

Heterocyclic Letters. (n.d.). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved January 27, 2026, from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Diaminopyrimidin 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]

An In-depth Technical Guide to N,N-Dimethylpyrimidine-2,4-diamine: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-dimethylpyrimidine-2,4-diamine, a substituted pyrimidine derivative of significant interest in medicinal chemistry. Due to the potential for isomeric ambiguity in its nomenclature, this document will primarily focus on the well-characterized N4,N4-dimethylpyrimidine-2,4-diamine (CAS No. 1005-26-1) , while also addressing its relationship to the isomeric N2,N2-dimethyl counterpart. We will delve into its chemical identity, synthesis strategies, physicochemical properties, and its role as a scaffold in the development of novel therapeutics.

Chemical Identity and Molecular Structure

The core of the topic is a diaminopyrimidine structure with two methyl groups on one of the exocyclic nitrogen atoms. The specific placement of these methyl groups defines the isomer.

Nomenclature Clarification:

-

N4,N4-dimethylpyrimidine-2,4-diamine: This nomenclature indicates that the two methyl groups are located on the nitrogen atom at the 4-position of the pyrimidine ring.

-

N2,N2-dimethylpyrimidine-2,4-diamine: This would indicate that the two methyl groups are on the nitrogen atom at the 2-position.

While both isomers are structurally plausible, N4,N4-dimethylpyrimidine-2,4-diamine is the more commonly referenced and commercially available compound. This guide will proceed with the data available for this isomer.

Molecular Structure:

The molecular structure of N4,N4-dimethylpyrimidine-2,4-diamine consists of a central pyrimidine ring with an amino group at the 2-position and a dimethylamino group at the 4-position.

Table 1: Chemical Identifiers for N4,N4-dimethylpyrimidine-2,4-diamine

| Identifier | Value |

| CAS Number | 1005-26-1[1] |

| Molecular Formula | C₆H₁₀N₄[1] |

| IUPAC Name | N⁴,N⁴-dimethylpyrimidine-2,4-diamine[1] |

| SMILES | CN(C)c1ccnc(n1)N |

| InChI Key | MYDKGRAWYIGOGE-UHFFFAOYSA-N |

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard information for N4,N4-dimethylpyrimidine-2,4-diamine is provided below.

Table 2: Physicochemical Properties of N4,N4-dimethylpyrimidine-2,4-diamine

| Property | Value |

| Molecular Weight | 138.17 g/mol [1] |

| Appearance | Light yellow to yellow solid |

| Melting Point | 83.0-83.5 °C |

| Boiling Point (Predicted) | 298.3±32.0 °C |

| Density (Predicted) | 1.189±0.06 g/cm³ |

| pKa (Predicted) | 5.11±0.10 |

Safety and Handling:

N4,N4-dimethylpyrimidine-2,4-diamine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound.

Table 3: GHS Hazard Information for N4,N4-dimethylpyrimidine-2,4-diamine

| Hazard Statement | Code |

| Harmful if swallowed | H302[1] |

| Causes skin irritation | H315[1] |

| Causes serious eye damage | H318[1] |

| May cause respiratory irritation | H335[1] |

Synthesis of Diaminopyrimidine Derivatives

A common precursor for many substituted diaminopyrimidines is 2,4-diamino-6-chloropyrimidine, which can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride.[3]

General Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway for producing substituted 2,4-diaminopyrimidines, which can be adapted for the synthesis of N,N-dimethylated analogs.

Caption: Generalized synthetic workflow for N,N-dimethylpyrimidine-2,4-diamine derivatives.

Exemplary Experimental Protocol (Adapted for N4,N4-dimethylpyrimidine-2,4-diamine):

The synthesis of N4,N4-dimethylpyrimidine-2,4-diamine can be envisioned through the reaction of a suitable three-carbon precursor with N,N-dimethylguanidine.

Step 1: Preparation of the Guanidine Reagent

-

N,N-dimethylguanidine can be prepared from the corresponding salt (e.g., hydrochloride or sulfate) by neutralization with a base such as sodium methoxide in methanol.

Step 2: Condensation and Cyclization

-

A solution of a β-alkoxyacrylonitrile (e.g., β-ethoxyacrylonitrile) in a suitable solvent (e.g., ethanol) is prepared.

-

The freshly prepared N,N-dimethylguanidine solution is added to the acrylonitrile solution.

-

The reaction mixture is heated under reflux for several hours to facilitate the condensation and subsequent cyclization to form the pyrimidine ring.

-

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

Step 3: Isolation and Purification

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, which may involve techniques such as recrystallization or column chromatography to yield the pure N4,N4-dimethylpyrimidine-2,4-diamine.

Role in Drug Discovery and Development

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] These compounds are known to act as inhibitors of various enzymes, particularly dihydrofolate reductase (DHFR), and have been investigated for their potential as anticancer, antimicrobial, and antimalarial drugs.

Mechanism of Action and Therapeutic Targets:

The biological activity of 2,4-diaminopyrimidine derivatives often stems from their ability to mimic the binding of natural substrates to the active sites of enzymes.

Caption: Signaling pathway illustrating the mechanism of action for 2,4-diaminopyrimidine-based drugs.

Key Therapeutic Areas:

-

Anticancer Agents: The 2,4-diaminopyrimidine core is a key component of several kinase inhibitors. For instance, derivatives of N2-phenylpyrimidine-2,4-diamine have shown potent inhibitory effects on EGFR mutations, making them promising candidates for cancer therapy.

-

Antimicrobial Agents: A well-known example is Trimethoprim, a 2,4-diaminopyrimidine derivative that selectively inhibits bacterial dihydrofolate reductase.[5] This leads to the disruption of folic acid synthesis, which is essential for bacterial growth. The 2,4-diaminopyrimidine scaffold has also been explored for the development of drugs against tuberculosis, with some derivatives showing good anti-TB activity.[3]

-

Antimalarial Drugs: The 2,4-diaminopyrimidine structure is found in antimalarial drugs like pyrimethamine. More recent research has focused on preparing new N2,N4-diphenylpyrimidine-2,4-diamines to expand the understanding of their antimalarial structure-activity relationship (SAR).

Conclusion

N4,N4-dimethylpyrimidine-2,4-diamine, and the broader class of 2,4-diaminopyrimidines, represent a versatile and valuable scaffold in modern drug discovery. Their synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of their biological activity against a range of therapeutic targets. Further exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and selectivity.

References

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

-

N4,N4-dimethylpyrimidine-2,4-diamine. PubChem. Available at: [Link]

- Process for the preparation of 2,4-diaminopyrimidine. Google Patents.

-

Pyrimidine-2,4-diamine acetone monosolvate. PMC. Available at: [Link]

-

Antimalarial Activity of 2,4-Diaminopyrimidines. ResearchGate. Available at: [Link]

Sources

- 1. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine-2,4-diamine acetone monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N2,N2-Dimethylpyrimidine-2,4-diamine: A Technical Guide to a Privileged Scaffold Derivative

Executive Summary

The 2,4-diaminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds. This guide provides an in-depth technical exploration of a specific, yet under-investigated derivative: N2,N2-Dimethylpyrimidine-2,4-diamine. While direct research on this compound is nascent, this document synthesizes the extensive knowledge of the parent scaffold's activities to project the biological potential and mechanisms of action for its N2,N2-dimethylated analog. We will delve into the established roles of 2,4-diaminopyrimidines as potent inhibitors of critical enzyme families—kinases and dihydrofolate reductases—and extrapolate the likely impact of N2,N2-dimethylation on these activities. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a structured approach to unlocking the therapeutic promise of N2,N2-Dimethylpyrimidine-2,4-diamine.

The 2,4-Diaminopyrimidine Core: A Foundation of Diverse Bioactivity

The pyrimidine ring is a fundamental component of nucleic acids, vitamins, and coenzymes, making it a biocompatible and versatile starting point for drug design[1]. The 2,4-diaminopyrimidine core, in particular, has been extensively derivatized, leading to compounds with a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antimalarial activities[2][3]. This broad utility stems from the scaffold's ability to form key hydrogen bond interactions with the hinge regions of kinases and the active sites of enzymes like dihydrofolate reductase (DHFR)[4][5].

Established Biological Activities of the 2,4-Diaminopyrimidine Scaffold

Kinase Inhibition: Modulating Cellular Signaling

Cyclin-dependent kinases (CDKs) are crucial regulators of cell cycle progression and gene transcription, and their dysregulation is a hallmark of cancer[6][7]. The 2,4-diaminopyrimidine scaffold is a well-established framework for the development of potent CDK inhibitors[8].

Mechanism of Action: 2,4-Diaminopyrimidine derivatives typically function as ATP-competitive inhibitors. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring, along with the exocyclic amino groups at C2 and C4, act as hydrogen bond donors and acceptors. This arrangement allows them to mimic the adenine base of ATP and form crucial hydrogen bonds with the "hinge" region of the kinase active site, thereby blocking ATP binding and subsequent phosphorylation of substrate proteins[4].

Numerous studies have demonstrated the efficacy of N2,N4-disubstituted pyrimidine-2,4-diamines as potent inhibitors of CDK2 and CDK9[6][7][9]. For instance, a series of N4-(substituted thiazol-2-yl)-N2-(4-substituted phenyl)pyrimidine-2,4-diamines were identified as highly potent dual inhibitors of CDK2 and CDK9, demonstrating broad antitumor efficacy[9].

Caption: Hypothesized competitive inhibition of a kinase by N2,N2-Dimethylpyrimidine-2,4-diamine.

Dihydrofolate Reductase (DHFR) Inhibition: Disrupting Nucleotide Synthesis

Dihydrofolate reductase (DHFR) is a vital enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division[10]. Consequently, DHFR inhibitors are effective anticancer and antimicrobial agents[10].

Mechanism of Action: 2,4-Diaminopyrimidine-based DHFR inhibitors act as antifolates by mimicking the natural substrate, dihydrofolate, and binding to the active site of the DHFR enzyme[5][11]. This binding prevents the reduction of dihydrofolate, leading to a depletion of tetrahydrofolate and subsequent inhibition of DNA synthesis, ultimately causing cell death in rapidly proliferating cells[12]. The 2,4-diaminopyrimidine core is a key pharmacophore in many established DHFR inhibitors, such as methotrexate and trimethoprim[13].

Derivatives of 2,4-diaminopyrimidine have been synthesized and evaluated as potent inhibitors of DHFR from various organisms, including Bacillus anthracis, Pneumocystis carinii, and Toxoplasma gondii[4][14].

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Diaminopyrimidine [pdb101.rcsb.org]

- 14. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrimidine-2,4-Diamine Scaffold: A Privileged Motif in Drug Discovery

An In-Depth Technical Guide on its Discovery, History, and Application in Modern Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery and history of pyrimidine-2,4-diamine derivatives in research. From their early exploration as classical antifolates to their serendipitous discovery as hair growth stimulants and their current prominence as potent kinase inhibitors, this scaffold has proven to be a versatile and valuable tool in medicinal chemistry. This document will delve into the key scientific milestones, synthetic strategies, and biological evaluation methods that have shaped our understanding and application of these remarkable compounds.

A Serendipitous Beginning: From Antihypertensives to Hair Growth

The story of pyrimidine-2,4-diamine derivatives in modern medicine is a testament to the role of serendipity in scientific discovery. In the 1970s, the Upjohn Company developed a potent peripheral vasodilator, 2,4-diamino-6-piperidinopyrimidine 3-oxide, later known as Minoxidil, for the treatment of severe refractory hypertension.[1] Its mechanism of action involves the opening of adenosine triphosphate (ATP)-sensitive potassium channels in smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[2] However, a peculiar side effect was consistently observed in patients: hypertrichosis, or excessive hair growth.[3]

This unexpected observation sparked a new direction of research, leading to the development of a topical formulation of Minoxidil (marketed as Rogaine®) for the treatment of androgenic alopecia.[3] This pivotal moment highlighted the potential of the pyrimidine-2,4-diamine scaffold to interact with biological targets beyond its intended design, paving the way for broader investigations into its therapeutic applications.

A Rich History in Antimicrobial Research: Targeting Dihydrofolate Reductase

Long before the discovery of Minoxidil, the 2,4-diaminopyrimidine core was a subject of intense investigation in the field of antimicrobial chemotherapy. In the late 1940s, the research group of George H. Hitchings synthesized numerous pyrimidine and purine analogs as potential antagonists of nucleic acid biosynthesis.[1][4] This work was based on the rationale that interfering with the synthesis of essential building blocks of DNA and RNA could inhibit the growth of rapidly proliferating cells, such as bacteria and cancer cells.

A key breakthrough came with the discovery that 2,4-diamino-5-substituted pyrimidines were not thymine antagonists as initially hypothesized, but rather interfered with the utilization of folic acid.[4] This led to the identification of dihydrofolate reductase (DHFR) as the specific molecular target.[4] DHFR is a crucial enzyme in the folate pathway, responsible for converting dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids.

The selective inhibition of bacterial DHFR over its human counterpart became a cornerstone of antimicrobial drug design. This research culminated in the development of highly successful drugs like Pyrimethamine, an antimalarial, and Trimethoprim, a broad-spectrum antibacterial agent.[4] The success of these early diaminopyrimidine derivatives solidified the scaffold's importance in medicinal chemistry and demonstrated the power of targeting essential metabolic pathways.

The Modern Era: Pyrimidine-2,4-Diamine Derivatives as Kinase Inhibitors

The versatility of the pyrimidine-2,4-diamine scaffold has been most profoundly realized in the modern era of targeted cancer therapy, particularly in the development of protein kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-diaminopyrimidine core has emerged as a "privileged structure" for designing potent and selective kinase inhibitors.[5]

The general structure of these inhibitors often features the pyrimidine-2,4-diamine core as a hinge-binding motif, with various substituents at the 2- and 4-amino positions and often at the 5-position of the pyrimidine ring to achieve selectivity and desired pharmacokinetic properties.[6] These compounds have been successfully developed to target a wide range of kinases implicated in cancer, including:

-

Anaplastic Lymphoma Kinase (ALK): Derivatives have been designed as dual inhibitors of ALK and histone deacetylases (HDACs) for the treatment of ALK-addicted cancers.[7][8]

-

Cyclin-Dependent Kinases (CDKs): Novel derivatives have shown potent dual inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cells.[9]

-

p21-Activated Kinase 4 (PAK4): 2,4-diaminopyrimidine derivatives have been discovered as potent inhibitors of PAK4, a kinase involved in cell proliferation and migration.[10]

The development of these targeted therapies underscores the remarkable adaptability of the pyrimidine-2,4-diamine scaffold and its continued relevance in addressing complex diseases.

General Synthetic Strategies

The synthesis of pyrimidine-2,4-diamine derivatives typically begins with a suitably substituted pyrimidine core, which is then elaborated through various chemical transformations. A common and versatile starting material is 2,4-diamino-6-chloropyrimidine.

Synthesis of 2,4-Diamino-6-chloropyrimidine

This key intermediate can be synthesized from 2,4-diamino-6-hydroxypyrimidine by treatment with phosphorus oxychloride (POCl₃).[7] The reaction is typically carried out at elevated temperatures, and upon completion, the excess POCl₃ is carefully quenched, often with ice water. The pH is then adjusted to precipitate the product.[7]

An alternative starting material is barbituric acid, which can be converted to 2,4,6-trichloropyrimidine.[2][11] Subsequent selective amination at the 2- and 4-positions can then yield the desired 2,4-diamino-6-chloropyrimidine.

Elaboration of the Pyrimidine-2,4-Diamine Core

Once the 2,4-diamino-6-chloropyrimidine is obtained, the chlorine atom at the 6-position serves as a handle for further functionalization. Nucleophilic aromatic substitution with various amines is a common strategy to introduce diversity at this position.

For the synthesis of N²,N⁴-disubstituted pyrimidine-2,4-diamines, a common approach involves the sequential reaction of a dichloropyrimidine with two different amines. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also proven to be highly effective for the formation of C-N bonds in the synthesis of these derivatives.[12]

Experimental Protocols

Example Synthesis: N²,N⁴-bis(4-methoxyphenyl)pyrimidine-2,4-diamine

This protocol provides a general procedure for the synthesis of a diaryl-substituted pyrimidine-2,4-diamine derivative.

Materials:

-

2,4-dichloropyrimidine

-

4-methoxyaniline (2 equivalents)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in n-butanol (20 mL) in a round-bottom flask, add 4-methoxyaniline (1.8 g, 14.7 mmol, 2.2 equivalents) and DIPEA (2.6 mL, 14.7 mmol, 2.2 equivalents).

-

Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete (typically after 12-24 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N²,N⁴-bis(4-methoxyphenyl)pyrimidine-2,4-diamine.

-

Characterize the final product by NMR and mass spectrometry.

Biological Assay: In Vitro Kinase Inhibition (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity.[4]

Materials:

-

Kinase of interest

-

Substrate for the kinase

-

ATP

-

Test compounds (pyrimidine-2,4-diamine derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

White, opaque 96- or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Prepare the kinase reaction buffer containing the kinase, substrate, and any necessary cofactors.

-

Add the test compounds at various concentrations to the wells of the plate. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a predetermined amount of time.

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Convert the ADP generated to ATP and measure the light output by adding the Kinase Detection Reagent. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Biological Assay: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[13]

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

96-well cell culture plates

-

Test compounds (pyrimidine-2,4-diamine derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cell death.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-2,4-diamine derivatives can be finely tuned by modifying the substituents on the pyrimidine core. For kinase inhibitors, the following general SAR trends have been observed:

| Position of Substitution | General Observations |

| N² Position | Substituents at this position often interact with the solvent-exposed region of the ATP-binding pocket. The nature of the substituent can significantly impact potency and selectivity. |

| N⁴ Position | This position is crucial for hinge-binding interactions. Aromatic or heteroaromatic rings are often well-tolerated and can form key hydrogen bonds with the kinase hinge region. |

| C⁵ Position | Substitution at the C5 position can modulate the electronic properties of the pyrimidine ring and provide additional interactions with the kinase active site, often influencing selectivity. Small, lipophilic groups are frequently beneficial. |

| C⁶ Position | This position is often a point of attachment for larger groups that can extend into other regions of the ATP-binding site or improve pharmacokinetic properties. |

Signaling Pathways and Mechanisms of Action

The mechanism of action of pyrimidine-2,4-diamine derivatives is highly dependent on their specific molecular target.

Kinase Inhibition

As kinase inhibitors, these compounds typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This blocks the signaling cascade and can lead to various cellular responses, including cell cycle arrest, apoptosis, and inhibition of cell proliferation and migration.

Caption: ATP-competitive kinase inhibition by a pyrimidine-2,4-diamine derivative.

Dihydrofolate Reductase Inhibition

In the case of antimicrobial diaminopyrimidines, the mechanism involves the competitive inhibition of DHFR. By binding to the active site of DHFR, these compounds prevent the reduction of dihydrofolate to tetrahydrofolate, thereby disrupting the synthesis of essential nucleic acid precursors and leading to bacterial cell death.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyrimidine-2,4-diamine derivative.

Conclusion

The pyrimidine-2,4-diamine scaffold has a rich and diverse history in drug discovery, evolving from early antimicrobial agents to a cornerstone of modern targeted therapies. Its unique structural features and synthetic tractability have allowed medicinal chemists to create a vast array of derivatives with tailored biological activities. The journey from the serendipitous discovery of Minoxidil's effect on hair growth to the rational design of potent kinase inhibitors exemplifies the power of chemical exploration and the enduring importance of this privileged scaffold in the ongoing quest for new and effective medicines. As our understanding of complex biological pathways continues to grow, the pyrimidine-2,4-diamine core will undoubtedly remain a fertile ground for the discovery of the next generation of therapeutic agents.

References

Sources

- 1. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

An In-depth Technical Guide to the Solubility Profile of N2,N2-Dimethylpyrimidine-2,4-diamine in Aqueous and Organic Solvents

Introduction: Navigating the Solubility Landscape of a Diaminopyrimidine

The structure of N2,N2-Dimethylpyrimidine-2,4-diamine, with a dimethylamino group at the 2-position and a primary amino group at the 4-position of the pyrimidine ring, imparts distinct physicochemical characteristics that govern its solubility. As a basic compound, its aqueous solubility is expected to be highly dependent on pH. This guide will delve into the theoretical underpinnings of its solubility, provide detailed, field-tested protocols for its empirical determination, and offer insights into its behavior in various solvent systems. For the purpose of this guide, we will be discussing the molecule with the following structure:

-

IUPAC Name: N2,N2-dimethylpyrimidine-2,4-diamine

-

Molecular Formula: C₆H₁₀N₄

-

Molecular Weight: 138.17 g/mol

This guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to not only measure but also rationally understand and modulate the solubility of this and structurally related compounds.

Physicochemical Properties: The Blueprint for Solubility Behavior

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While experimental values for N2,N2-Dimethylpyrimidine-2,4-diamine are not published, we can infer its likely characteristics based on its structure and data from analogous compounds such as 2,4-diaminopyrimidine[1] and N4,N4-dimethylpyrimidine-2,4-diamine[2].

| Property | Predicted/Inferred Value | Rationale and Impact on Solubility |

| pKa | pKa1 ≈ 1.5-2.5 (ring nitrogen) pKa2 ≈ 6.5-7.5 (exocyclic amino groups) | As a polybasic compound, it will have multiple ionization constants. The pyrimidine ring nitrogens are weakly basic, while the exocyclic amino groups are more basic. The dimethylamino group's basicity is slightly reduced by the electron-withdrawing nature of the ring. These pKa values are critical for predicting the pH at which the compound ionizes, which dramatically increases aqueous solubility. |

| logP | 0.3 - 0.8 | The predicted octanol-water partition coefficient (logP) suggests that the neutral form of the molecule has a relatively balanced hydrophilic-lipophilic character[2]. This value is a key determinant of its solubility in both aqueous and organic media. |

| Crystal Lattice Energy | Moderate to High | The presence of hydrogen bond donors (the -NH₂ group) and acceptors (ring nitrogens and the dimethylamino nitrogen) suggests the potential for strong intermolecular interactions in the solid state[1]. A high crystal lattice energy can significantly reduce the solubility of the solid form, as more energy is required to break the crystal lattice.[3][4] |

Aqueous Solubility Profile: The Critical Role of pH

For a basic compound like N2,N2-Dimethylpyrimidine-2,4-diamine, aqueous solubility is not a single value but rather a profile that changes with pH. The solubility of weakly basic drugs is higher at pH values below their pKa, where they exist predominantly in their ionized, more water-soluble form[5][6].

The relationship between pH, pKa, and the concentration of the ionized and un-ionized forms of a basic compound can be described by the Henderson-Hasselbalch equation[7][8]. For a polyprotic base, the overall solubility is the sum of the intrinsic solubility of the neutral form and the concentrations of the various protonated species.

Predicted pH-Solubility Profile

The solubility of N2,N2-Dimethylpyrimidine-2,4-diamine is expected to be lowest at a pH above its highest pKa (approximately > 8), where it exists primarily as the neutral, less soluble species. As the pH decreases, the compound will become protonated, leading to a significant increase in its solubility. A steep increase in solubility is anticipated as the pH drops below the pKa of the exocyclic amino groups, with a further increase as the ring nitrogens become protonated at a much lower pH.

Experimental Protocol: Equilibrium Shake-Flask Method for Aqueous Solubility

The "gold standard" for determining thermodynamic solubility is the equilibrium shake-flask method[9]. This method ensures that a true equilibrium is reached between the dissolved and solid states of the compound.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 10 (e.g., phosphate, acetate, and citrate buffers) at a constant ionic strength.

-

Compound Addition: Add an excess amount of solid N2,N2-Dimethylpyrimidine-2,4-diamine to vials containing a known volume of each buffer. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25°C or 37°C)[10]. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly during the experiment[9].

Caption: Workflow for Aqueous Solubility Determination.

Solubility in Organic Solvents

The solubility of N2,N2-Dimethylpyrimidine-2,4-diamine in organic solvents is crucial for applications such as chemical synthesis, purification, and the preparation of stock solutions for in vitro assays. The solubility in these solvents is governed by the principle of "like dissolves like," where the polarity and hydrogen-bonding capabilities of the solute and solvent are key factors.

Predicted Solubility in Common Organic Solvents

Based on its structure, which contains both polar (amino groups, nitrogen heterocycle) and non-polar (methyl groups) moieties, a varied solubility profile in organic solvents can be anticipated.

| Solvent | Polarity Index | Hydrogen Bonding | Predicted Solubility | Rationale |

| Methanol | 5.1 | Donor & Acceptor | High | The polar nature and hydrogen bonding capacity of methanol will effectively solvate the amino groups. |

| Ethanol | 4.3 | Donor & Acceptor | High | Similar to methanol, ethanol is a good solvent for polar, hydrogen-bonding compounds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | High | A highly polar aprotic solvent that is an excellent solvent for a wide range of compounds. |

| Acetonitrile | 5.8 | Acceptor | Moderate | A polar aprotic solvent, but generally less effective than DMSO for dissolving compounds with strong hydrogen bond donors. |

| Dichloromethane (DCM) | 3.1 | Weak Acceptor | Moderate to Low | A solvent of intermediate polarity; solubility will depend on the balance of polar and non-polar interactions. |

| Ethyl Acetate | 4.4 | Acceptor | Low | A moderately polar solvent with limited ability to solvate the hydrogen bond donating amino groups. |

| Toluene | 2.4 | Non-polar | Very Low | A non-polar aromatic solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | 0.1 | Non-polar | Insoluble | A non-polar aliphatic solvent, will not be a suitable solvent. |

Experimental Protocol: Shake-Flask Method for Organic Solvent Solubility

A similar shake-flask methodology can be employed to determine the solubility in organic solvents.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of organic solvents with varying polarities.

-

Compound Addition: Add an excess of solid N2,N2-Dimethylpyrimidine-2,4-diamine to vials containing a known volume of each organic solvent.

-

Equilibration: Seal the vials and agitate at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24 hours is sufficient for most organic solvents).

-

Phase Separation and Quantification: Follow the same procedure as for aqueous solubility determination (centrifugation, filtration, and HPLC-UV analysis).

Theoretical Framework and Practical Implications

A deep understanding of the theoretical principles governing solubility allows for a more rational approach to formulation development and experimental design.

The Henderson-Hasselbalch Equation for a Polyprotic Base

The pH-dependent solubility of N2,N2-Dimethylpyrimidine-2,4-diamine can be modeled using extensions of the Henderson-Hasselbalch equation. The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentrations of the monoprotonated (BH⁺) and diprotonated (BH₂²⁺) species.

-

S_total = [B] + [BH⁺] + [BH₂²⁺]

-

S_total = S₀ * (1 + 10^(pKa₂ - pH) + 10^(pKa₁ + pKa₂ - 2pH))

This relationship underscores why even a small change in pH around the pKa values can lead to a logarithmic change in solubility.

Caption: pH-Dependent Ionization and Solubility.

Conclusion: A Roadmap for Solubility Characterization

While direct experimental data for the solubility of N2,N2-Dimethylpyrimidine-2,4-diamine is currently elusive, this guide provides a robust framework for its determination and interpretation. The compound is predicted to be a polybasic substance with a pronounced pH-dependent aqueous solubility profile, being significantly more soluble in acidic conditions. Its solubility in organic solvents will be dictated by the polarity and hydrogen-bonding characteristics of the solvent.

The detailed experimental protocols provided herein for the equilibrium shake-flask method represent a reliable approach to obtaining accurate thermodynamic solubility data. By integrating this empirical data with an understanding of the underlying physicochemical principles, researchers can effectively navigate the challenges associated with the solubility of this and other novel chemical entities, thereby accelerating the drug development process.

References

- PubChem. (n.d.). 2,4-Diaminopyrimidine. National Center for Biotechnology Information.

- PubChem. (n.d.). N4,N4-dimethylpyrimidine-2,4-diamine. National Center for Biotechnology Information.

- PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. National Center for Biotechnology Information.

- Chitchak, F., et al. (2021). Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. Bioorganic & Medicinal Chemistry, 47, 116348.

- BenchChem. (n.d.). An In-depth Technical Guide to the Chemical Properties and Structure of 2,4-Dimethylpyrimidine.

- Roth, B., & Strelitz, J. Z. (1969). Preparation of 2,4-diaminopyrimidines. U.S.

- LibreTexts. (2022). Polyprotic Acids. Chemistry LibreTexts.

- Siepe, S., et al. (2019). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. International Journal of Pharmaceutics, 567, 118446.

- Dressman, J., et al. (2019). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 26(2), 6-15.

- Surov, A. O., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(18), 10436–10445.

- Biosynth. (n.d.). 2-(Dimethylamino)pyrimidin-4-ol.

- Wang, Y., et al. (2022). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)- N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, 65(3), 2447–2467.

- LibreTexts. (2023). Solubility and pH. Chemistry LibreTexts.

- Quora. (2017). How do you perform the shake flask method to determine solubility?.

- Wikipedia. (n.d.). 4,5-Diaminopyrimidine.

- Surov, A. O., et al. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions. ACS Omega, 5(18), 10436–10445.

- Khan Academy. (2021). Henderson–Hasselbalch equation.

- ChemBK. (n.d.). 2-[(Dimethylamino)methyl]pyridin-4-amine.

- Chem-Impex. (n.d.). 4,6-Diaminopyrimidine.

- ResearchGate. (2021). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

- Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(5), 1592.

- SlideShare. (2021). pH and Solvent Effect on Drug Solubility.

- Chemistry Stack Exchange. (2014). Calculating approximate pH of polyprotic acids.

- PubChem. (n.d.). N2,N2-dimethylpyrimidine-2,4,5-triamine. National Center for Biotechnology Information.

- CrystEngComm. (2022). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. Royal Society of Chemistry.

- BLDpharm. (n.d.). 2-[2-(Methylamino)ethyl]pyrimidin-4-amine.

- Draguta, S., et al. (2013). Pyrimidine-2,4-diamine acetone monosolvate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o251.

- Wikipedia. (n.d.). Henderson–Hasselbalch equation.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (2015). A new method for the synthesis of 2,4-diamino-6-arylpyrimidines.

- ResearchGate. (2020). Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions.

- Sigma-Aldrich. (n.d.). 2,4-Diaminopyrimidine.

- Taylor, L. S., & Zhang, G. G. (2016). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 13(5), 1493–1502.

- Code of Federal Regulations. (n.d.). TSCA water solubility: Column elution method; shake flask method.

- IQPC. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates.

- Google Patents. (1981). Process for the preparation of 2,4-diaminopyrimidine.

- Carnegie Mellon University. (2005). Buffers & Polyprotic Acids.

- ChemicalBook. (n.d.). 2,4-Diaminopyrimidine.

- StuDocu. (n.d.). The influence of pH on solubility in water.

- Rosowsky, A., et al. (1999). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 42(15), 2847–2861.

- Wikipedia. (n.d.). Osimertinib.

Sources

- 1. 2,4-Diaminopyrimidine | C4H6N4 | CID 67431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Contribution of Crystal Lattice Energy on the Dissolution Behavior of Eutectic Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. m.youtube.com [m.youtube.com]

- 8. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

The Evolving Landscape of Pyrimidine-2,4-diamines: A Technical Guide to N2,N2-Dimethylpyrimidine-2,4-diamine and Its Analogs in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1] Its synthetic tractability and diverse therapeutic applications have made it a privileged structure in drug discovery, with derivatives showing antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] Within this broad class of compounds, the N2,N2-Dimethylpyrimidine-2,4-diamine core and its analogs have emerged as a particularly fruitful area of investigation, yielding potent inhibitors of various kinases and other therapeutic targets. This technical guide provides an in-depth review of the literature on N2,N2-Dimethylpyrimidine-2,4-diamine and its analogs, focusing on their synthesis, structure-activity relationships, and therapeutic potential.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is electron-deficient, which makes it susceptible to nucleophilic attack and a versatile platform for chemical modification.[3] The strategic placement of substituents on this core can profoundly influence the molecule's physicochemical properties and biological activity. The 2,4-diaminopyrimidine scaffold, in particular, has proven to be a key pharmacophore for kinase inhibition.[1]

Therapeutic Applications of N2,N2-Dimethylpyrimidine-2,4-diamine Analogs

Recent research has highlighted the potential of N2,N2-Dimethylpyrimidine-2,4-diamine analogs in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Kinase Signaling Pathways

A significant body of work has focused on the development of pyrimidine-2,4-diamine derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in non-small cell lung cancer (NSCLC).[1][4] Mutations in EGFR can lead to resistance to existing therapies, creating a critical need for new generations of inhibitors.[1]

Recent studies have described the synthesis of novel N2-phenyl-N4-quinoxalinaminepyrimidine-2,4-diamine derivatives that exhibit potent inhibitory activity against EGFR mutants, including those with the C797S resistance mutation.[4] For instance, compound Y9m demonstrated impressive IC50 values in the low nanomolar range against cancer cell lines expressing mutant EGFR.[4] Mechanistic studies revealed that these compounds not only inhibit EGFR phosphorylation but also modulate downstream signaling pathways like mTOR, leading to cell cycle arrest and apoptosis.[4][5]

Furthermore, deuterated derivatives of N2, N4-diphenylpyridine-2,4-diamine have been synthesized to improve metabolic stability.[5] The deuterated compound 14o showed a significantly increased half-life and potent tumor growth inhibition in xenograft models, highlighting the potential of isotopic substitution in optimizing pharmacokinetic properties.[5]

Beyond EGFR, analogs of the pyrimidine-2,4-diamine scaffold have been developed as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and CDK9, which are crucial for cell cycle progression and gene transcription, respectively.[6] This dual inhibition offers a promising strategy for cancer therapy.

Antimalarial and Other Therapeutic Avenues

The versatility of the pyrimidine-2,4-diamine scaffold extends to infectious diseases. Researchers have prepared and evaluated N2,N4-diphenylpyrimidine-2,4-diamines as potential kinase-targeted antimalarials.[7] By modifying the anilino groups at the 2- and 4-positions, researchers aimed to enhance potency, selectivity, and solubility.[7] One such compound, 11 , was identified as a potent antimalarial with a favorable selectivity index and good metabolic stability.[7]

Derivatives of pyrimidine have also been investigated for a wide range of other biological activities, including anthelmintic, plant growth-stimulating, and anti-tubercular effects.[8][9][10]

Synthesis of Pyrimidine-2,4-diamine Analogs: Key Methodologies

The synthesis of N2,N2-Dimethylpyrimidine-2,4-diamine and its analogs often involves the construction of the core pyrimidine ring followed by the introduction of various substituents. A common and versatile method is the Suzuki cross-coupling reaction, which allows for the formation of carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl groups.[11][12]

General Experimental Protocol: Suzuki Cross-Coupling

The following protocol provides a general framework for the Suzuki cross-coupling reaction used in the synthesis of pyrimidine-2,4-diamine analogs. The specific reagents, catalysts, and reaction conditions may vary depending on the desired product.

Materials:

-

Substituted chloropyrimidine derivative (e.g., 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine)

-

Arylboronic acid

-

Palladium catalyst (e.g., palladium tetraacetate)

-

Ligand (e.g., triphenylphosphine)

-

Base (e.g., sodium carbonate)

-

Solvent (e.g., n-propanol)

-

Nitrogen or Argon gas for inert atmosphere

-

Standard laboratory glassware and purification equipment (e.g., TLC, column chromatography)

Procedure:

-

To a reaction vessel, add the chloropyrimidine derivative, arylboronic acid, palladium catalyst, and ligand.

-

Add the base and the solvent to the reaction mixture.

-

Purge the vessel with an inert gas (e.g., nitrogen) and heat the mixture to reflux for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrimidine-2,4-diamine analog.[11][12]

Caption: Generalized workflow for the Suzuki cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine-2,4-diamine analogs is highly dependent on the nature and position of the substituents on the pyrimidine ring and the appended aryl or heteroaryl groups. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.[13]

For example, in the development of EGFR inhibitors, modifications to the aniline groups at the N2 and N4 positions have been shown to significantly impact inhibitory activity against different EGFR mutants.[5] Similarly, for antimalarial compounds, varying these substituents can improve potency and solubility while reducing cytotoxicity.[7] The presence of specific functional groups, such as methoxy or hydroxyl groups, can enhance the antiproliferative activity of pyridine derivatives, a related class of heterocycles.[14]

Quantitative Data Summary

The following table summarizes the in vitro activity of selected N2,N2-Dimethylpyrimidine-2,4-diamine analogs against various targets.

| Compound | Target | Cell Line | IC50 (nM) | Reference |

| 14l | EGFRL858R/T790M/C797S | Baf3 | 8-11 | [5] |

| 14o (deuterated) | EGFRL858R/T790M/C797S | Baf3 | Not explicitly stated, but potent | [5] |

| Y9m | EGFRL858R/T790M/C797S | Baf3 | 8-9 | [4] |

| 11 | Plasmodium falciparum (3D7) | - | 660 | [7] |

| 20a | CDK2 | - | 4 | [6] |

| 20a | CDK9 | - | 9 | [6] |

Signaling Pathway Inhibition by Pyrimidine-2,4-diamine Analogs

The anticancer effects of many pyrimidine-2,4-diamine analogs are mediated through the inhibition of key signaling pathways that control cell growth, proliferation, and survival.

Caption: Inhibition of the EGFR/PI3K/Akt/mTOR signaling pathway.

Future Directions

The N2,N2-Dimethylpyrimidine-2,4-diamine scaffold and its analogs continue to be a rich source of novel therapeutic agents. Future research will likely focus on:

-

Exploring new therapeutic targets: Expanding the application of this scaffold to other diseases.

-

Improving drug-like properties: Optimizing ADME (absorption, distribution, metabolism, and excretion) properties through medicinal chemistry approaches like deuteration and the introduction of solubility-enhancing groups.[5]

-

Overcoming drug resistance: Designing next-generation inhibitors that are effective against resistant strains of pathogens or cancer cells.

-

Structure-based drug design: Utilizing computational methods to guide the rational design of more potent and selective inhibitors.

References

-

The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. [Link]

-

Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials. PubMed. [Link]

-

The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance. PubMed. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH. [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

N4,N4-dimethylpyrimidine-2,4-diamine | C6H10N4 | CID 13125495. PubChem. [Link]

-

Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. [Link]

-

Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N -Acylphosphatidylethanolamine Phospholipase D. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The new N2-phenyl-N4-5-(dimethylphosphinyl)-6-quinoxalinamine pyrimidine-2,4-diamine derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The new N2, N4-diphenylpyridine-2,4-diamine deuterated derivatives as EGFR inhibitors to overcome C797S-mediated resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation, biological & cheminformatics-based assessment of N2,N4-diphenylpyrimidine-2,4-diamine as potential Kinase-targeted antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biomedpharmajournal.org [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

In Silico ADMET Profiling of N2,N2-Dimethylpyrimidine-2,4-diamine: A Technical Guide

Introduction

1.1. The Critical Role of ADMET Profiling in Drug Discovery

The journey of a novel chemical entity from a promising hit to a marketed drug is fraught with challenges. A significant percentage of these failures, historically as high as 50%, can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] A compound must not only interact effectively with its intended biological target but also navigate the complex physiological landscape of the human body. It needs to be absorbed into the bloodstream, distribute to the site of action, persist long enough to exert its effect, and then be safely metabolized and eliminated without causing undue toxicity. Neglecting these pharmacokinetic and safety aspects until late in the development process is a primary driver of costly attrition.

1.2. The Promise of In Silico Prediction

To mitigate the risk of late-stage failures, the pharmaceutical industry has increasingly adopted a "fail early, fail cheap" paradigm. This involves assessing ADMET properties at the earliest stages of drug discovery, often before a molecule is even synthesized.[2] In silico (computational) ADMET prediction has emerged as an indispensable tool in this endeavor.[3] By leveraging sophisticated algorithms, machine learning models, and vast databases of experimental data, these computational methods can forecast the ADMET profile of a virtual compound based solely on its chemical structure.[4][5] This allows for the rapid, cost-effective screening of large virtual libraries, enabling researchers to prioritize compounds with a higher probability of success and to guide the chemical modification of leads to optimize their ADMET characteristics.[6]

1.3. Profile of N2,N2-Dimethylpyrimidine-2,4-diamine

This guide focuses on the in silico ADMET prediction for N2,N2-Dimethylpyrimidine-2,4-diamine, a small molecule belonging to the diaminopyrimidine class. Compounds with this scaffold have a rich history in medicinal chemistry.[7] Understanding its likely behavior in the body is a critical first step in evaluating its potential as a therapeutic agent.

| Identifier | Value | Source |

| IUPAC Name | 4-N,4-N-dimethylpyrimidine-2,4-diamine | PubChem |

| Molecular Formula | C6H10N4 | PubChem |

| Molecular Weight | 138.17 g/mol | PubChem |

| Canonical SMILES | CN(C)C1=NC(=NC=C1)N | PubChem |

| InChIKey | MYDKGRAWYIGOGE-UHFFFAOYSA-N | PubChem |

| PubChem CID | 13125495 | PubChem |

The In Silico ADMET Workflow: A Conceptual Overview

2.1. Foundational Principles: From Structure to Predicted Property

The core principle of in silico ADMET prediction is that the physicochemical and pharmacokinetic properties of a molecule are encoded in its structure. The primary methods used are Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.[2] These are statistical models that correlate a set of molecular descriptors (numerical representations of a molecule's structure) with an experimental property. A model is 'trained' on a large dataset of diverse compounds with known experimental values. Once validated, this model can be used to predict the property for new, untested molecules.

2.2. The General Workflow

The process of predicting the ADMET profile of a new molecule follows a standardized workflow. This ensures reproducibility and allows for a systematic evaluation of the compound's properties.

Caption: A generalized workflow for in silico ADMET prediction.

2.3. Preparing the Molecule for Analysis

The accuracy of any in silico prediction is critically dependent on the correct representation of the input molecular structure. The most common and convenient format for web-based prediction tools is the Simplified Molecular Input Line Entry System (SMILES).

Experimental Protocol: Molecular Structure Preparation

-

Obtain the SMILES String: For N2,N2-Dimethylpyrimidine-2,4-diamine, the canonical SMILES string is CN(C)C1=NC(=NC=C1)N. This can be obtained from chemical databases like PubChem.

-

Verify the Structure: Use a molecule viewer or one of the prediction tools to render the SMILES string as a 2D structure. Visually confirm that it matches the intended molecule. This step is crucial to avoid errors from incorrect SMILES notation.

-

Input for Prediction: Copy the verified SMILES string for use in the prediction software. Most tools also accept other formats like MOL or allow drawing the structure directly.

Part A: Absorption

3.1. Scientific Rationale: Crossing Biological Membranes

For a drug administered orally, the first major hurdle is absorption from the gastrointestinal (GI) tract into the bloodstream. This process is primarily governed by the molecule's ability to permeate the intestinal epithelial cell layer. Poor absorption can lead to low bioavailability and therapeutic failure.[2]

3.2. Key Prediction Endpoints

-

Human Intestinal Absorption (HIA): This is a qualitative prediction of the extent of absorption from the gut. Models are often trained on human pharmacokinetic data and classify compounds as having high or low absorption.[1][8]

-

Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and resembles the intestinal epithelium.[9] The permeability of a compound across this monolayer, measured in cm/s, is a widely accepted in vitro model for predicting human intestinal permeability. In silico models are trained to predict this experimental value.[10]

3.3. Step-by-Step Protocol for Prediction

For this guide, we will use ADMETlab 2.0 , a free and comprehensive web server for ADMET prediction.

-

Navigate to the Web Server: Open a web browser and go to the ADMETlab 2.0 website.

-

Access the Prediction Module: Select the "ADMET Prediction" or a similarly named module.

-

Input the Molecule: In the input box, paste the SMILES string for N2,N2-Dimethylpyrimidine-2,4-diamine: CN(C)C1=NC(=NC=C1)N.

-

Run the Prediction: Initiate the calculation process.

-

Locate Absorption Properties: Once the results are displayed, navigate to the "Absorption" section.

3.4. Interpreting the Absorption Data

The output will provide predictions for various absorption-related parameters.

| Parameter | Predicted Value (Typical) | Interpretation |

| Human Intestinal Absorption | + (Absorbed) | The model predicts the compound is likely to be well-absorbed from the human intestine. |

| Caco-2 Permeability | Value in logPapp (10^-6 cm/s) | A value > -5.0 is generally considered indicative of high permeability, while values < -6.0 suggest low permeability.[11] |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Substrate/Non-substrate or Inhibitor/Non-inhibitor | P-gp is an efflux pump in the intestinal wall that can actively transport drugs back into the gut lumen, reducing absorption.[1] Prediction as a substrate suggests a potential for efflux. |

Part D: Distribution

4.1. Scientific Rationale: Reaching the Target

After absorption, a drug is distributed throughout the body via the circulatory system. Its ability to leave the bloodstream and enter tissues to reach its target is critical. Distribution is influenced by factors like binding to plasma proteins and the ability to cross physiological barriers like the blood-brain barrier.

4.2. Key Prediction Endpoints

-